2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.15. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 2,4-dichlorobenzaldehyde with 6-methoxy-2-aminophenol under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.
Scientific Research Applications
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol can be compared with other Schiff bases and phenolic compounds:
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol: Similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group, affecting its solubility and reactivity.
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-4-methoxyphenol: Similar structure but with the methoxy group at a different position, which can alter its chemical and biological properties.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBPXZWAMXJNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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